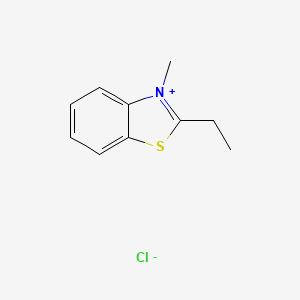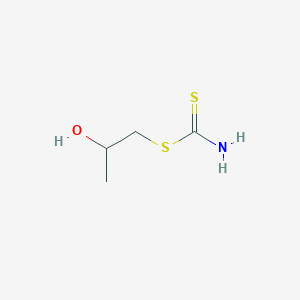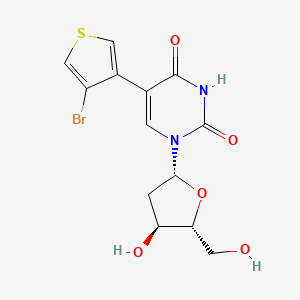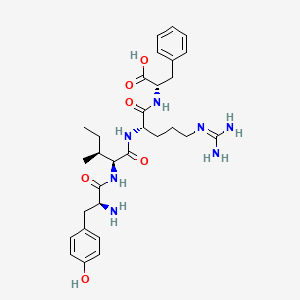![molecular formula C12H5Cl3O2 B12568954 3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione CAS No. 217500-24-8](/img/structure/B12568954.png)
3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This compound is known for its stability and resistance to breakdown, making it persistent in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione typically involves the chlorination of biphenyl compounds. One common method includes the use of a Friedel-Crafts acylation reaction followed by chlorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like chlorine gas (Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where biphenyl is treated with chlorine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the biphenyl ring .
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated biphenyls .
Applications De Recherche Scientifique
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Studied for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Utilized in the production of electrical equipment, heat transfer fluids, and as a plasticizer.
Mécanisme D'action
The mechanism by which 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione exerts its effects involves its interaction with cellular components. It is known to inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction affects various molecular pathways and can lead to disruptions in biological rhythms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’-Trichlorobiphenyl
- 2,4,6-Trichlorobiphenyl
- 2,3’,5-Trichlorobiphenyl
- 2,4’,5-Trichlorobiphenyl
Uniqueness
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of PCBs .
Propriétés
Numéro CAS |
217500-24-8 |
|---|---|
Formule moléculaire |
C12H5Cl3O2 |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
2-(3,4,5-trichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H5Cl3O2/c13-9-3-6(4-10(14)12(9)15)8-5-7(16)1-2-11(8)17/h1-5H |
Clé InChI |
QALIEMTZNXVIDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=CC1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)



![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
